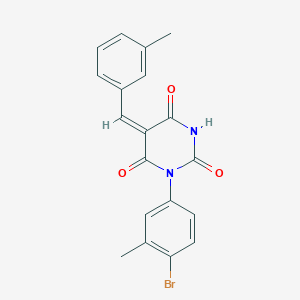![molecular formula C12H9N5O B6044744 8-methyl-1,8,12,14,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,9,13,15-hexaen-11-one](/img/structure/B6044744.png)
8-methyl-1,8,12,14,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,9,13,15-hexaen-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-1,8,12,14,16-pentazatetracyclo[77002,7010,15]hexadeca-2,4,6,9,13,15-hexaen-11-one is a complex organic compound with a unique structure characterized by multiple nitrogen atoms and a tetracyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1,8,12,14,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,9,13,15-hexaen-11-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions under controlled conditions to form the tetracyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-1,8,12,14,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,9,13,15-hexaen-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
8-methyl-1,8,12,14,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,9,13,15-hexaen-11-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-methyl-1,8,12,14,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,9,13,15-hexaen-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Dimethyl-15-azatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene
- 1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-8-ol
Uniqueness
8-methyl-1,8,12,14,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,9,13,15-hexaen-11-one is unique due to its specific arrangement of nitrogen atoms and the tetracyclic structure, which imparts distinct chemical and biological properties compared to similar compounds .
Propiedades
IUPAC Name |
8-methyl-1,8,12,14,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,9,13,15-hexaen-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c1-16-7-4-2-3-5-8(7)17-12(16)9-10(15-17)13-6-14-11(9)18/h2-6H,1H3,(H,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBMVFGMVBPTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=C4C(=O)NC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6044674.png)
![N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide](/img/structure/B6044676.png)
![[3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 2-amino-3-phenylpropanoate;hydrobromide](/img/structure/B6044683.png)
![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6044689.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6044698.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B6044713.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B6044719.png)
![(1-Methylimidazol-2-yl)-[1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methanone](/img/structure/B6044728.png)
![5,5-dimethyl-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B6044742.png)
![(2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B6044743.png)
![1-[(2-chlorophenyl)methyl]-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide](/img/structure/B6044757.png)
![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
